molecular formula C17H26BNO4 B3020911 2-Dimethylaminomethyl-4-(methoxycarbonyl)phenylboronic acid pinacol ester CAS No. 2377607-56-0

2-Dimethylaminomethyl-4-(methoxycarbonyl)phenylboronic acid pinacol ester

Cat. No.: B3020911
CAS No.: 2377607-56-0
M. Wt: 319.21
InChI Key: XZNSGDQRCPEUML-UHFFFAOYSA-N
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Description

2-Dimethylaminomethyl-4-(methoxycarbonyl)phenylboronic acid pinacol ester is a boronic acid derivative featuring a dimethylaminomethyl group at the 2-position and a methoxycarbonyl group at the 4-position of the phenyl ring. The pinacol ester moiety (a cyclic boronate ester) enhances stability and solubility in organic solvents, making it valuable in Suzuki–Miyaura cross-coupling (SMC) reactions, drug synthesis, and materials science . Its unique substituents influence reactivity, solubility, and applications compared to other phenylboronic acid pinacol esters.

Properties

IUPAC Name

methyl 3-[(dimethylamino)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO4/c1-16(2)17(3,4)23-18(22-16)14-9-8-12(15(20)21-7)10-13(14)11-19(5)6/h8-10H,11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNSGDQRCPEUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylaminomethyl-4-(methoxycarbonyl)phenylboronic acid pinacol ester typically involves the reaction of 2-Dimethylaminomethyl-4-(methoxycarbonyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to prevent the decomposition of the boronic ester. The process involves the formation of a boronate ester linkage between the boronic acid and pinacol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Dimethylaminomethyl-4-(methoxycarbonyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding boronic acid.

    Reduction: The major product is the alcohol derivative.

    Substitution: The major products are the substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Dimethylaminomethyl-4-(methoxycarbonyl)phenylboronic acid pinacol ester has several applications in scientific research:

    Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Dimethylaminomethyl-4-(methoxycarbonyl)phenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. In Suzuki-Miyaura coupling reactions, the compound acts as a boron source, participating in the transmetalation step with palladium catalysts to form carbon-carbon bonds.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their substituent differences:

Compound Name Substituents (Position) Key Functional Groups
2-Dimethylaminomethyl-4-(methoxycarbonyl) derivative 2-Dimethylaminomethyl, 4-methoxycarbonyl Boronic acid pinacol ester
3-Methyl-4-(methoxycarbonyl) analog () 3-Methyl, 4-methoxycarbonyl Boronic acid pinacol ester
4-Hydroxy-3-methoxyphenyl derivative () 4-Hydroxy, 3-methoxy Boronic acid pinacol ester
4-Acetoxy-3-methoxyphenyl analog () 4-Acetoxy, 3-methoxy Boronic acid pinacol ester
4-Fluoro-2-piperazinylmethyl derivative () 4-Fluoro, 2-piperazinylmethyl Boronic acid pinacol ester

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., methoxycarbonyl at 4-position): Enhance stability in aqueous environments but may reduce reactivity in SMC reactions compared to electron-donating groups .
  • Amino/Alkylamino Groups (e.g., dimethylaminomethyl at 2-position): Improve solubility in polar aprotic solvents (e.g., DMF, DMSO) and enable pH-responsive behavior .
  • Hydroxy/Acetoxy Groups : Increase polarity and H-bonding capacity, improving water solubility but requiring protection during synthesis .

Solubility Profiles

Data from solubility studies of phenylboronic acid pinacol esters ():

Compound Type Solubility in Chloroform Solubility in Acetone Solubility in Cyclohexane
Parent Phenylboronic Acid Low Moderate Very Low
Pinacol Esters (General) High High Moderate
2-Dimethylaminomethyl Derivative Very High* Very High* Moderate*

*Inferred from : Pinacol esters with polar substituents (e.g., dimethylaminomethyl) exhibit enhanced solubility in polar solvents due to increased polarity and reduced crystallinity.

Reactivity in Cross-Coupling Reactions

  • Suzuki–Miyaura Reactions: The dimethylaminomethyl group may sterically hinder coupling reactions compared to smaller substituents (e.g., methyl or methoxy). shows that bulkier esters like phenylboronic acid pinacol ester (2d) failed in SMC under specific conditions, whereas less hindered analogs succeeded.
  • H₂O₂ Responsiveness: Pinacol esters with boronic acid groups react with H₂O₂ to release parent boronic acids. The dimethylaminomethyl group may alter reaction kinetics compared to hydroxyl- or acetoxy-substituted analogs used in ROS-responsive drug delivery systems .

Biological Activity

2-Dimethylaminomethyl-4-(methoxycarbonyl)phenylboronic acid pinacol ester (CAS: 2377607-56-0) is a boronic acid derivative known for its potential biological activities, particularly in medicinal chemistry. This compound combines a boronic acid moiety with a dimethylaminomethyl group and a methoxycarbonyl phenyl structure, which may enhance its interaction with biological targets.

  • Molecular Formula: C17H26BNO4
  • Molecular Weight: 319.21 g/mol
  • Purity: >97%

Boronic acids, including this compound, are known to interact with diols and other biomolecules through reversible covalent bonding. This interaction is critical in the design of proteasome inhibitors and other therapeutic agents. The unique structure of 2-Dimethylaminomethyl-4-(methoxycarbonyl)phenylboronic acid pinacol ester may facilitate its role as a proteasome inhibitor, impacting cell cycle regulation and apoptosis in cancer cells.

Anticancer Activity

Research indicates that boronic acid derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proteasome, leading to cell cycle arrest and apoptosis in various cancer cell lines. The specific activity of 2-Dimethylaminomethyl-4-(methoxycarbonyl)phenylboronic acid pinacol ester has not been extensively documented; however, it is hypothesized to possess similar mechanisms based on its structural analogs.

Table 1: Anticancer Activity of Boronic Acid Derivatives

Compound NameIC50 (nM)Cancer Cell Line
Bortezomib7.05U266
Compound A (analog)6.74HepG-2
Compound B (analog)0.0002ChT-L

Note: The above table illustrates the potency of related compounds, suggesting potential efficacy for 2-Dimethylaminomethyl-4-(methoxycarbonyl)phenylboronic acid pinacol ester.

Case Studies

  • Proteasome Inhibition : A study examining structurally similar boronic acids demonstrated their ability to inhibit proteasome activity effectively, leading to reduced proliferation rates in cancer cells. This suggests that 2-Dimethylaminomethyl-4-(methoxycarbonyl)phenylboronic acid pinacol ester may similarly affect proteasome function.
  • Pharmacokinetics : Research on related compounds indicates favorable pharmacokinetic profiles, including improved bioavailability and reduced toxicity compared to traditional chemotherapeutics like bortezomib. Further studies are necessary to establish the pharmacokinetic properties of this specific compound.

Q & A

Q. Table 1: Comparison of Reaction Conditions

CatalystBaseSolventTemperatureYield RangeReference
Pd(PPh₃)Cl₂Na₂CO₃H₂O/acetonitrile70°C60–75%
Pd(dppf)₂Cl₂CsF1,4-dioxane/H₂O110°C70–85%

Basic: How is this compound characterized spectroscopically?

Answer:
Standard characterization methods include:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the boronic ester structure and substituents (e.g., dimethylaminomethyl and methoxycarbonyl groups) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₆H₂₃BNO₄⁺) .
  • Elemental Analysis: Combustion analysis to validate purity (>97% by GC or HPLC) .

Advanced: How does this compound function in hydrogen peroxide (H₂O₂) detection assays?

Answer:
The boronic ester reacts with H₂O₂ to form a hydroxyl group, releasing a detectable product (e.g., 4-nitrophenol). Key steps:

Reagent Preparation: Dissolve the ester in methanol (1 mM stock) and dilute in Tris-HCl buffer (pH 7–9) .

Reaction Monitoring: UV-Vis spectroscopy at 400 nm to track product formation over 60–180 minutes .

pH Optimization: Highest reactivity observed at pH 9–10 due to boronate activation .

Q. Table 2: H₂O₂ Detection Parameters

H₂O₂ Conc.pHIncubation TimeDetection LimitReference
1.0 mM9.0460 min10 µM

Advanced: What strategies resolve contradictions in Suzuki-Miyaura coupling yields with different catalysts?

Answer:
Yield variations arise from catalyst selectivity and base compatibility:

  • Pd(PPh₃)Cl₂: Effective for electron-rich aryl halides but may deactivate in strongly basic conditions .
  • Pd(dppf)₂Cl₂: Tolerates CsF and enhances sterically hindered couplings due to bulky ligands .
  • Troubleshooting: Pre-activate the catalyst with aryl halides or optimize solvent polarity to stabilize intermediates .

Basic: What storage conditions ensure compound stability?

Answer:

  • Temperature: Store at 2–8°C (refrigerated) to prevent hydrolysis .
  • Moisture Control: Keep in a sealed desiccator with silica gel .
  • Light Exposure: Protect from UV light to avoid boronate degradation .

Advanced: How is this boronic ester utilized in targeted drug delivery systems?

Answer:
The dimethylaminomethyl group enables pH-responsive binding to biological targets (e.g., cancer cells). Applications include:

  • Prodrug Activation: H₂O₂-triggered release of therapeutics in oxidative microenvironments .
  • Conjugation: Linkage to ferrocene derivatives for redox-active drug candidates (e.g., LUF7762 analogs) .

Advanced: What analytical methods quantify this compound in complex matrices?

Answer:

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • LC-MS/MS: MRM transitions for boronate-specific fragmentation (e.g., m/z 280 → 163) .

Advanced: How does steric hindrance from the pinacol ester affect reactivity?

Answer:
The pinacol group slows transmetalation in Suzuki couplings but stabilizes the boronate against protodeboronation. Mitigation strategies:

  • Use polar aprotic solvents (e.g., DMF) to enhance solubility .
  • Increase reaction temperature (110°C) to overcome steric barriers .

Notes

  • All methodologies are derived from peer-reviewed protocols and safety data sheets .
  • For synthesis optimization, cross-validate conditions using Pd catalyst screening kits.

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